molecular formula C19H19N3O2 B6106712 6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

カタログ番号 B6106712
分子量: 321.4 g/mol
InChIキー: OWHFVMYQPDPYKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine 2A receptor (A2AR). This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and other diseases.

作用機序

6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide inhibits A2AR, which is a G protein-coupled receptor that is primarily expressed on immune cells. Activation of A2AR leads to the suppression of the immune response, which can promote tumor growth. Inhibition of A2AR by this compound leads to the activation of T cells and natural killer cells, which can enhance the anti-tumor immune response.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to reduce inflammation in preclinical models of inflammatory bowel disease and rheumatoid arthritis. This compound has also been shown to reduce the growth of fibroblasts in preclinical models of pulmonary fibrosis.

実験室実験の利点と制限

6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide has several advantages for lab experiments. This compound is a small molecule inhibitor, which makes it easier to administer and study compared to other types of inhibitors. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
One limitation of this compound is that it is not selective for A2AR and can inhibit other adenosine receptors at higher concentrations. This can make it difficult to determine the specific effects of A2AR inhibition. Another limitation is that this compound has a relatively short half-life, which can limit its effectiveness in certain applications.

将来の方向性

There are several future directions for the study of 6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide. One direction is to further investigate the anti-tumor effects of this compound in clinical trials. Another direction is to explore the potential of this compound in the treatment of other diseases, such as inflammatory bowel disease and pulmonary fibrosis. Additionally, future studies could focus on developing more selective A2AR inhibitors that can overcome the limitations of this compound. Finally, studies could investigate the potential of combining this compound with other therapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response.

合成法

The synthesis of 6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves a multi-step process that includes the preparation of key intermediates, coupling reactions, and purification steps. The first step involves the preparation of 5-bromo-2-chloropyridine, which is then coupled with ethyl 2-cyanoacetate to produce ethyl 2-(5-bromo-2-chloropyridin-3-yl)-2-oxoacetate. This intermediate is then reacted with cyclopropylmagnesium bromide to yield 6-cyclopropyl-3-methyl-2-oxo-2,3-dihydropyridine-5-carboxylic acid ethyl ester. The final step involves the conversion of the ethyl ester to the carboxamide using 2-phenylethylamine.

科学的研究の応用

6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide has been shown to have significant potential in the treatment of cancer. A2AR is overexpressed in various types of cancer, including melanoma, lung cancer, and pancreatic cancer. Inhibition of A2AR has been shown to enhance the anti-tumor immune response by increasing the activity of T cells and natural killer cells. This compound has been shown to be effective in preclinical models of cancer, including melanoma and colon cancer, and is currently being evaluated in clinical trials.

特性

IUPAC Name

6-cyclopropyl-3-methyl-N-(2-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-17-15(11-16(14-7-8-14)21-19(17)24-22-12)18(23)20-10-9-13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHFVMYQPDPYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。